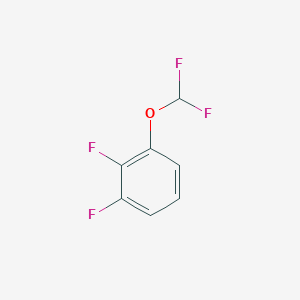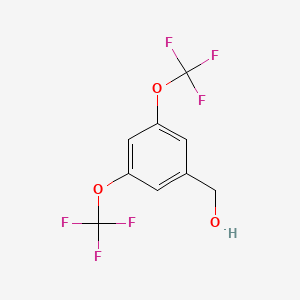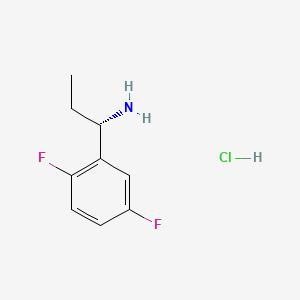
2-Fluoro-pyridine-3-sulfonyl chloride
概要
説明
2-Fluoro-pyridine-3-sulfonyl chloride is an organofluorine compound with the molecular formula C5H3ClFNO2S It is a derivative of pyridine, where the fluorine atom is positioned at the second carbon, and the sulfonyl chloride group is attached to the third carbon of the pyridine ring
作用機序
Target of Action
Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group, chloride . This suggests that 2-Fluoro-pyridine-3-sulfonyl chloride may interact with nucleophilic sites in biological systems .
Mode of Action
Sulfonyl chlorides, including this compound, are typically electrophilic and can undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the sulfur atom, displacing the chloride ion .
Biochemical Pathways
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which may suggest potential involvement in complex biochemical pathways.
Result of Action
Safety data sheets indicate that it may cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that this compound can interact with biological tissues, leading to cellular damage.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of other chemical species, can affect its reactivity . Furthermore, its physical form (a yellow/brown low melting solid ) and storage conditions (refrigerated ) can also impact its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-pyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as cesium sulfate fluoride (CsSO4F) at room temperature, which produces a mixture of fluorinated products . Another method involves the use of aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to yield 2-fluoropyridine, which can then be further functionalized to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of pyridine-3-sulfonyl chloride, a related compound, involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) under controlled conditions. This method can be adapted for the synthesis of this compound by starting with the appropriate fluorinated pyridine derivative .
化学反応の分析
Types of Reactions
2-Fluoro-pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and hypochlorous acid (HOCl).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated pyridine derivatives.
Nucleophilic Substitution: Products include sulfonamides, sulfonates, and other substituted pyridine derivatives.
科学的研究の応用
2-Fluoro-pyridine-3-sulfonyl chloride has several applications in scientific research:
類似化合物との比較
Similar Compounds
2-Fluoro-pyridine: Lacks the sulfonyl chloride group but shares the fluorine substitution at the second carbon.
3-Fluoro-pyridine: Fluorine atom is positioned at the third carbon, differing in reactivity and properties.
2-Chloro-pyridine-3-sulfonyl chloride: Chlorine atom replaces the fluorine, leading to different chemical behavior.
Uniqueness
2-Fluoro-pyridine-3-sulfonyl chloride is unique due to the combination of the electron-withdrawing fluorine atom and the reactive sulfonyl chloride group. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various functionalized compounds .
特性
IUPAC Name |
2-fluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOAVTSXBMHOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089330-70-0 | |
| Record name | 2-fluoropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)



![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)









